Methyl 2-(2-aminoethoxy)acetate hydrochloride

Bioconjugation Linker chemistry Solid‑phase synthesis

Methyl 2-(2-aminoethoxy)acetate hydrochloride (CAS 1803611-80-4) is the minimal PEG₁ linker for PROTAC and ADC assembly. The HCl salt dissolves directly in aqueous buffers—no DMSO/DMF needed—ideal for pH-sensitive bioconjugation. Its methyl ester resists TFA (Boc deprotection) yet hydrolyzes under mild base, enabling orthogonal synthesis. At ~3–4 Å, this single aminoethoxy spacer provides the tightest constraint among commercial amino-PEG esters, critical for sterically hindered ternary complexes. Supplied at ≥98% purity, reducing pre-conjugation purification and improving yield accuracy.

Molecular Formula C5H12ClNO3
Molecular Weight 169.61 g/mol
CAS No. 1803611-80-4
Cat. No. B1432008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2-aminoethoxy)acetate hydrochloride
CAS1803611-80-4
Molecular FormulaC5H12ClNO3
Molecular Weight169.61 g/mol
Structural Identifiers
SMILESCOC(=O)COCCN.Cl
InChIInChI=1S/C5H11NO3.ClH/c1-8-5(7)4-9-3-2-6;/h2-4,6H2,1H3;1H
InChIKeyVDABUTOIEKNAHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(2-aminoethoxy)acetate hydrochloride (1803611-80-4): A Single-Unit Amino-PEG Ester Scaffold for Targeted Protein Degradation and Bioconjugation


Methyl 2-(2-aminoethoxy)acetate hydrochloride (CAS 1803611-80-4) is a hydrochloride salt of a short-chain amino‑PEG methyl ester with molecular formula C₅H₁₂ClNO₃ and molecular weight 169.61 g/mol . The compound features a single 2‑aminoethoxy unit (PEG₁‑like spacer) flanked by a primary amine at one terminus and a methyl ester at the other, creating a heterobifunctional scaffold with orthogonal reactivity . The hydrochloride salt form provides enhanced aqueous solubility and solid‑state stability compared to its free‑base counterpart . This scaffold serves as a minimalist linker for PROTAC (proteolysis‑targeting chimera) assembly, antibody‑drug conjugate (ADC) building blocks, and small‑molecule bioconjugation where minimal spatial perturbation of the pharmacophore is required .

Methyl 2-(2-aminoethoxy)acetate hydrochloride: Why Not Simply Substitute with a Free Base, Longer PEG, or Alternative Ester


Substituting methyl 2-(2-aminoethoxy)acetate hydrochloride with a free‑base analog, an extended‑chain PEG linker, or a different ester derivative introduces quantifiable differences in physical handling, stability, and synthetic utility that directly impact experimental reproducibility and procurement decisions. The hydrochloride salt confers definitive advantages in water solubility and solid‑state storage stability relative to the free amine form . The single‑unit aminoethoxy spacer provides the shortest possible PEG‑based linkage (approximately 3–4 Å extended length), a parameter that critically influences ternary complex formation in PROTAC design—longer PEG₂ or PEG₃ linkers alter the spatial relationship between the target‑binding ligand and the E3 ligase ligand, potentially reducing degradation efficiency [1]. Among ester variants, the methyl ester differs from ethyl, benzyl, and tert‑butyl analogs in both reactivity and orthogonal protection strategy compatibility, as detailed in the quantitative evidence below.

Methyl 2-(2-aminoethoxy)acetate hydrochloride: Direct Comparative Evidence for Procurement‑Relevant Differentiation


Hydrochloride Salt vs. Free Base: Superior Aqueous Solubility and Solid‑State Handling

Methyl 2-(2-aminoethoxy)acetate hydrochloride (MW 169.61) is obtained as a white crystalline solid , whereas the corresponding free‑base methyl 2-(2-aminoethoxy)acetate (MW 133.15) is typically an oil or low‑melting solid that is more difficult to handle quantitatively . The hydrochloride salt exhibits high water solubility , facilitating aqueous bioconjugation reactions without organic co‑solvent; the free base has reduced aqueous solubility, requiring DMSO or DMF for dissolution .

Bioconjugation Linker chemistry Solid‑phase synthesis

Purity Advantage: 98+% Hydrochloride Salt vs. 95% Free Base or Ethyl Ester

Commercially available methyl 2-(2-aminoethoxy)acetate hydrochloride is supplied at 98+% purity from Fluorochem and 95% minimum purity from AKSci . In contrast, the ethyl ester analog (ethyl 2-(2-aminoethoxy)acetate, CAS 1023653-54-4) is typically offered only at 95% minimum purity , as is the tert‑butyl ester hemioxalate salt . The 3% absolute purity difference reduces unidentified impurity burden in PROTAC assembly and simplifies downstream analytical characterization.

PROTAC linker ADC synthesis Analytical reference standard

Minimal‑Unit PEG₁ Scaffold vs. PEG₂/ PEG₃ Linkers: Shortest Available Spacer for PROTAC Fine‑Tuning

Methyl 2-(2-aminoethoxy)acetate hydrochloride contains a single 2‑aminoethoxy unit (effectively a PEG₁ spacer) between the amine and ester termini. This represents the shortest commercially available amino‑PEG ester linker scaffold . Alternative amino‑PEG‑ester linkers include PEG₂ (e.g., NH₂‑PEG₂‑methyl acetate hydrochloride, CAS 208647-73-8, MW 213.66) and PEG₃ (e.g., Amino‑PEG₃‑CH₂COOH, CAS 134978-99-7, MW 207.22), which extend the linker length by approximately 3.5 Å per ethylene glycol unit .

PROTAC linker Ternary complex optimization Minimalist linker design

Cost‑Per‑Gram and Length‑Normalized Economics: PEG₁ Methyl Ester vs. Longer PEG Analogs

Methyl 2-(2-aminoethoxy)acetate hydrochloride is priced at approximately $1,425 per gram for 1g quantities from AKSci and ~€1,067 per 250mg (~€4,268/g equivalent) from CymitQuimica . The PEG₂ analog (NH₂‑PEG₂‑methyl acetate hydrochloride) carries a comparable price point, while the benzyl ester analog (benzyl 2-(2-aminoethoxy)acetate hydrochloride) represents a heavier, more lipophilic alternative at MW ~245.7 with similar cost profile. The PEG₁ scaffold provides the highest linker‑length‑to‑cost efficiency for minimal‑spacer applications.

Procurement economics Linker cost analysis Scale‑up viability

Methyl 2-(2-aminoethoxy)acetate hydrochloride: High‑Impact Application Scenarios Based on Verified Differentiation


PROTAC Linker Optimization: Fine‑Tuning Ternary Complex Geometry with a Minimal PEG₁ Scaffold

When designing PROTACs with sterically constrained target‑binding warheads or E3 ligase ligands, the short PEG₁ spacer of methyl 2-(2-aminoethoxy)acetate hydrochloride (single 2‑aminoethoxy unit, ~3–4 Å extended length [1]) provides the tightest possible spatial constraint among commercial amino‑PEG ester linkers. This minimalist scaffold reduces the risk of suboptimal ternary complex formation that can occur with longer, more flexible PEG₂ or PEG₃ linkers [1].

Aqueous Bioconjugation Without Co‑Solvent: Exploiting Hydrochloride Salt Solubility

The hydrochloride salt form enables direct dissolution in aqueous buffers without requiring DMSO, DMF, or other organic co‑solvents . This property is particularly advantageous for pH‑sensitive bioconjugation reactions (e.g., amine‑NHS ester couplings under physiological conditions) and for solid‑phase peptide synthesis where organic solvent incompatibility would otherwise necessitate a solvent exchange step .

Orthogonal Protection Strategy: Methyl Ester vs. Acid‑Labile Protecting Groups

The methyl ester terminus remains stable under acidic conditions (e.g., Boc deprotection with TFA), enabling sequential deprotection strategies in multi‑step PROTAC assembly . In contrast, tert‑butyl esters (e.g., tert‑butyl 2-(2-aminoethoxy)acetate hemioxalate ) are cleaved under identical acidic conditions, limiting synthetic flexibility. The methyl ester is subsequently hydrolyzed under mild basic conditions (LiOH or NaOH), orthogonal to Boc removal.

Analytical Reference Standard and Impurity‑Controlled Synthesis

With commercial availability at 98+% purity , methyl 2-(2-aminoethoxy)acetate hydrochloride is suitable as an analytical reference standard for LC‑MS method development and impurity profiling in PROTAC manufacturing workflows. The 3% absolute purity advantage over alternative 95%‑grade analogs reduces the need for pre‑conjugation purification and improves quantitative yield calculations in medicinal chemistry campaigns .

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